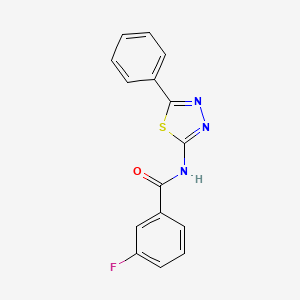

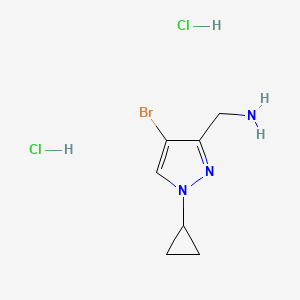

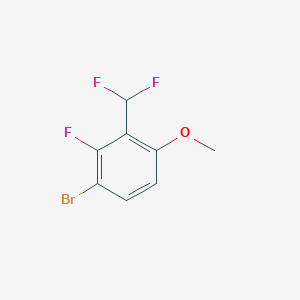

(4-Bromo-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Bromo-1-cyclopropylpyrazol-3-yl)methanamine dihydrochloride, commonly referred to as BCPPD, is a novel small molecule inhibitor of the enzyme phosphodiesterase type 5 (PDE5). It has been investigated for its potential use in treating a variety of conditions, including erectile dysfunction, hypertension, and pulmonary arterial hypertension. BCPPD is an attractive target for drug discovery due to its specific mode of action and selectivity for PDE5.

Mechanism of Action

BCPPD is a novel small molecule inhibitor of (4-Bromo-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride. This compound is an enzyme that is responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting this compound, BCPPD increases the levels of cGMP, which in turn leads to an increase in intracellular calcium levels. This increase in calcium levels leads to the relaxation of smooth muscle cells, resulting in an improvement in erectile function, a decrease in blood pressure, and an increase in exercise capacity.

Biochemical and Physiological Effects

BCPPD has been shown to have a variety of biochemical and physiological effects. In preclinical studies, BCPPD has been shown to improve erectile function, reduce blood pressure, and increase exercise capacity. In addition, BCPPD has been shown to increase the levels of cGMP, which leads to an increase in intracellular calcium levels and the relaxation of smooth muscle cells.

Advantages and Limitations for Lab Experiments

The advantages of using BCPPD in laboratory experiments include its low cost, its easy availability, and its high selectivity for (4-Bromo-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride. In addition, BCPPD has been shown to be effective in a variety of preclinical studies, suggesting that it may be useful in treating a variety of conditions related to this compound inhibition.

The major limitation of using BCPPD in laboratory experiments is that it is a small molecule, which can be difficult to work with and can have limited bioavailability. In addition, BCPPD has not yet been approved for clinical use, which can limit its use in laboratory experiments.

Future Directions

The potential future directions for BCPPD include further preclinical studies to evaluate its efficacy in treating a variety of conditions related to (4-Bromo-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride inhibition, as well as clinical trials to evaluate its safety and efficacy in humans. In addition, further research into the biochemical and physiological effects of BCPPD could provide insight into its mechanism of action and potential therapeutic applications. Furthermore, research into the synthesis of BCPPD could lead to the development of more cost-effective and efficient methods for its production. Finally, research into the pharmacokinetics and pharmacodynamics of BCPPD could provide insight into its pharmacological properties and potential drug interactions.

Synthesis Methods

BCPPD can be synthesized from commercially available starting materials in three steps. The first step involves the reaction of 4-bromocyclopropylpyrazole-3-carboxaldehyde with 1,2-diaminocyclohexane to form the desired product. The second step involves the reaction of the product with 2-chloro-4-bromobenzaldehyde to form BCPPD. The third and final step involves the reaction of BCPPD with hydrochloric acid to form the dihydrochloride salt.

Scientific Research Applications

BCPPD has been investigated for its potential use in treating a variety of conditions, including erectile dysfunction, hypertension, and pulmonary arterial hypertension. In preclinical studies, BCPPD has demonstrated efficacy in improving erectile function in an animal model of erectile dysfunction. In addition, BCPPD has been shown to reduce blood pressure in hypertensive rats and improve exercise capacity in a rat model of pulmonary arterial hypertension. Furthermore, BCPPD has been shown to be a potent and selective inhibitor of (4-Bromo-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride, suggesting that it may be useful in treating a variety of other conditions related to this compound inhibition.

properties

IUPAC Name |

(4-bromo-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3.2ClH/c8-6-4-11(5-1-2-5)10-7(6)3-9;;/h4-5H,1-3,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJUUKDCXJDULN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=N2)CN)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrCl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

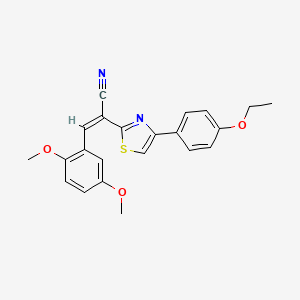

![1,7-dimethyl-3-(4-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456543.png)

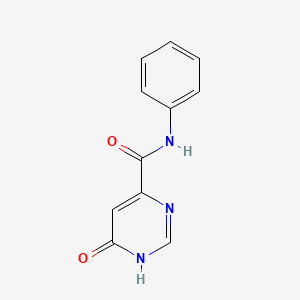

![2-(Benzothiazol-2-ylsulfanyl)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B2456548.png)

![2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid](/img/structure/B2456549.png)

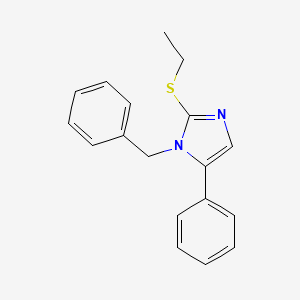

![1-[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethanone](/img/structure/B2456555.png)

![9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one](/img/structure/B2456557.png)

![4-[(3-bromopyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2456558.png)